Ceftiolene

概要

説明

セフチオフルは、1987年に初めて記載された第3世代セファロスポリン系抗生物質です。主に獣医学で使用されており、グラム陽性菌とグラム陰性菌の幅広いスペクトルに対して効果的です。 セフチオフルは、エクセネル、ナクセル、エクシードなどのさまざまなブランド名で販売されています .

準備方法

セフチオフルは、いくつかの方法で合成することができます。一般的な方法の1つは、セフチオフル塩酸塩をバルク医薬品化学物質として複合溶媒に添加し、撹拌して混合懸濁液を得て、次に懸濁剤を注射溶媒に添加することによって、セフチオフル塩酸塩を調製する方法です。 次に、溶液を冷却し、混合して滅菌して最終製品を得ます . 別の方法としては、セフチオフルをアルコール系溶媒と混合してセフチオフル注射液を調製する方法があります .

化学反応の分析

セフチオフルは、β-ラクタマーゼによる加水分解など、さまざまな化学反応を起こします。セフチオフルは、β-ラクタマーゼに耐性があります。また、酸化反応と還元反応も起こります。 これらの反応で使用される一般的な試薬には、還元のための1,4-ジチオエリトリトールがあります . これらの反応から生成される主な生成物には、抗生物質活性も有するデスフリルセフチオフルが含まれます .

科学研究アプリケーション

セフチオフルは、数多くの科学研究アプリケーションを持っています。 獣医学では、牛や豚などの動物における細菌感染症、特に呼吸器感染症の治療に広く用いられています . また、家禽におけるセフチオフル耐性大腸菌の蔓延と持続性を研究する研究にも使用されています 。そして、セフチオフルの投与が牛におけるカンピロバクター属の蔓延と抗菌剤耐性に対する影響についてです。 牛 .

科学的研究の応用

Ceftiofur has numerous scientific research applications. It is widely used in veterinary medicine to treat bacterial infections in animals, including respiratory infections in cattle and pigs . It is also used in research to study the prevalence and persistence of ceftiofur-resistant Escherichia coli in poultry and the impact of ceftiofur administration on the prevalence and antimicrobial resistance of Campylobacter spp. in cattle .

作用機序

セフチオフルは、細菌細胞壁の合成を阻害することで抗菌作用を発揮します。細菌細胞壁の内膜に位置するペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害により、ペプチドグリカン鎖の架橋が阻害され、細菌細胞壁が弱体化し、最終的に破裂します .

類似化合物との比較

セフチオフルは、セフトリアキソンやセフキノメなどの他の第3世代セファロスポリン系抗生物質と類似しています。 セフチオフルは、主に獣医学で使用され、β-ラクタマーゼに耐性があるという点で独特です . 他の類似化合物としては、フロルフェニコールやチルミコシンなどがあります。これらは、獣医学でも使用されていますが、作用機序や活性スペクトルが異なります .

生物活性

Ceftiolene, a novel cephalosporin antibiotic, has garnered attention for its potential efficacy against a range of bacterial pathogens, particularly those resistant to conventional therapies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and safety profile based on diverse research findings.

Overview of this compound

This compound is classified as a broad-spectrum cephalosporin antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the transpeptidation process, ultimately leading to bacterial cell lysis.

Pharmacodynamics

The pharmacokinetic profile of this compound indicates favorable properties that support its therapeutic use:

- Absorption : this compound is administered intravenously, achieving high plasma concentrations.

- Distribution : It demonstrates good tissue penetration, particularly in skin and soft tissue infections (SSTIs) and respiratory tract infections.

- Elimination : The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Efficacy Against Pathogens

This compound has shown potent in vitro activity against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) for common bacteria:

| Pathogen | MIC (mg/L) | Susceptibility |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | High |

| Streptococcus pneumoniae | 0.25 - 1.0 | High |

| Escherichia coli | 0.25 - 1.0 | High |

| Klebsiella pneumoniae | 0.5 - 2.0 | Moderate |

| Enterobacter cloacae | 1.0 - 4.0 | Variable |

Clinical Studies and Case Reports

Several clinical studies have evaluated the efficacy and safety of this compound in various settings:

- Skin and Soft Tissue Infections : A multicenter observational study reported that this compound was effective in treating complicated SSTIs caused by MRSA, with a clinical success rate of approximately 68% in patients receiving monotherapy . The study highlighted its role as a second-line treatment option when vancomycin failed.

- Central Nervous System Infections : A case report described successful treatment of methicillin-resistant Staphylococcus epidermidis ventriculitis in an infant using this compound combined with other antibiotics . This underscores the potential for this compound in treating challenging CNS infections.

- Meta-Analysis : A systematic review indicated that this compound had a lower risk of treatment failure compared to traditional antibiotics like vancomycin, with a pooled risk ratio of 0.79 . This suggests that this compound may provide a more reliable therapeutic option for complicated infections.

Safety Profile

The safety profile of this compound has been generally favorable:

- Adverse Effects : Common adverse effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. Serious adverse reactions are rare but can include neutropenia and hypersensitivity reactions .

- Monitoring Recommendations : Regular monitoring of renal function and complete blood counts is advisable during prolonged therapy to mitigate risks associated with myelosuppression.

特性

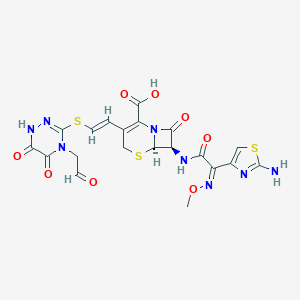

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-[[5,6-dioxo-4-(2-oxoethyl)-1H-1,2,4-triazin-3-yl]sulfanyl]ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N8O8S3/c1-36-26-10(9-7-39-19(21)22-9)13(30)23-11-15(32)28-12(18(34)35)8(6-38-17(11)28)2-5-37-20-25-24-14(31)16(33)27(20)3-4-29/h2,4-5,7,11,17H,3,6H2,1H3,(H2,21,22)(H,23,30)(H,24,31)(H,34,35)/b5-2+,26-10-/t11-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAHFZIHLTPFR-JLRJEBFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=CSC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/SC4=NNC(=O)C(=O)N4CC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N8O8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024597 | |

| Record name | Cefatiolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77360-52-2 | |

| Record name | Ceftiolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77360-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftiolene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077360522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatiolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTIOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28TV2P33KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ceftiolene exert its antibacterial effect? What happens within the bacteria after it interacts with this compound?

A1: this compound, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) in bacteria [, ]. PBPs are enzymes crucial for peptidoglycan synthesis, a mesh-like layer that provides structural integrity to the bacterial cell wall. By binding to PBPs, this compound disrupts peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death [].

Q2: The research mentions that this compound shows strong bacteriolytic activity. How does this compare to other cephalosporins?

A2: Studies comparing this compound to other cephalosporins, such as Cefotaxime and Ceftriaxone, found that its bacteriolytic activity against Gram-negative bacteria was comparable to Ceftriaxone and significantly better than other third-generation cephalosporins tested []. This strong lytic activity could be advantageous in quickly clearing infections.

Q3: How does the chemical structure of this compound relate to its detection and classification?

A3: this compound, containing the 2-aminothiazolyl-4-yl-2-alkoxyiminoacetamido substituent, shares a specific structural feature with other β-lactam antibiotics like Cefotaxime and Ceftazidime []. This shared structure allows for a unique colorimetric detection method. When reacted with sodium nitrite under acidic conditions, these antibiotics produce a distinct purple or cherry-red color, enabling their identification and even quantification [].

Q4: The studies mention using radioactive diaminopimelic acid (DAP) incorporation to understand this compound's action. What does this reveal about its mechanism?

A4: Researchers used radiolabeled DAP, a key component of peptidoglycan, to investigate the impact of this compound on bacterial cell wall synthesis []. They measured the concentration of this compound needed to inhibit DAP incorporation by 90% (CII 90) in various bacterial strains. Interestingly, the CII 90 varied significantly from the minimum inhibitory concentration (MIC), suggesting that this compound's effects on cell wall synthesis and its overall growth inhibition might not be directly proportional []. This highlights the complexity of antibiotic action beyond simple MIC measurements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。